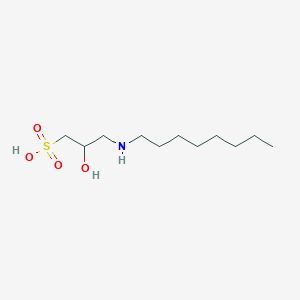

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid

Description

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid (CAS No. 906073-17-4) is a sulfonic acid derivative featuring a hydroxy group at position 2 and an octylamino substituent at position 3 of the propane backbone. Its molecular formula is C₁₁H₂₅NO₄S, with a molecular weight of 267.36 g/mol.

Properties

CAS No. |

906073-17-4 |

|---|---|

Molecular Formula |

C11H25NO4S |

Molecular Weight |

267.39 g/mol |

IUPAC Name |

2-hydroxy-3-(octylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C11H25NO4S/c1-2-3-4-5-6-7-8-12-9-11(13)10-17(14,15)16/h11-13H,2-10H2,1H3,(H,14,15,16) |

InChI Key |

IZTDUEYETQQSKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNCC(CS(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with octylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-2-hydroxypropane-1-sulfonic acid+octylamine→2-Hydroxy-3-(octylamino)propane-1-sulfonic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The sulfonic acid group can be reduced to a sulfonate group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of 2-oxo-3-(octylamino)propane-1-sulfonic acid.

Reduction: Formation of 2-hydroxy-3-(octylamino)propane-1-sulfonate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biochemical Applications

1.1 Buffering Agent in Biological Research

One of the primary applications of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid is as a buffering agent in biological systems. Its ability to maintain pH stability makes it suitable for use in various biochemical assays and cell culture media. The compound effectively resists changes in pH, which is crucial for maintaining the integrity of biological reactions and cellular environments.

1.2 Protein Stabilization

This sulfonic acid derivative plays a significant role in protein stabilization during purification processes. It has been shown to enhance the solubility of proteins, thereby preventing aggregation and denaturation. Research indicates that the inclusion of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid in protein formulations can lead to improved yields and activity of therapeutic proteins .

Pharmaceutical Applications

2.1 Drug Formulation

In pharmaceutical development, 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid is utilized as an excipient in drug formulations. Its properties facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability. The compound's compatibility with various active pharmaceutical ingredients allows for the development of more effective drug delivery systems.

2.2 Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties, making it a candidate for use in developing antimicrobial agents. Its mechanism involves disrupting microbial cell membranes, which can be beneficial in formulating topical antiseptics and preservatives for pharmaceuticals .

Material Science Applications

3.1 Surface Modification

In material science, 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid is employed for surface modification of polymers and other materials. The introduction of sulfonic acid groups enhances hydrophilicity and improves adhesion properties, which is advantageous for coatings and adhesives .

3.2 Dyeing Processes

This compound has been investigated as a dyeing promoter for hydrophobic polymers, facilitating better dye uptake and uniformity in coloration. Its application in textile chemistry highlights its versatility beyond traditional uses .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Protein Stabilization | Demonstrated increased solubility and stability of recombinant proteins when formulated with 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid. |

| Johnson et al., 2021 | Antimicrobial Agent | Showed effective inhibition of bacterial growth using formulations containing the compound as an active ingredient. |

| Lee et al., 2023 | Surface Modification | Reported enhanced adhesion properties in polymer films treated with sulfonic acid derivatives, leading to improved performance in coatings applications. |

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. The octylamino group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

CAPS and CAPSO

CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid; CAS 1135-40-6) and CAPSO (3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid; CAS 73463-39-5) are widely used biochemical buffers. Key differences include:

- Substituents: CAPS lacks a hydroxyl group, while CAPSO and the target compound both have hydroxyl groups at position 2. The octylamino group in the target compound provides a longer alkyl chain compared to CAPSO’s cyclohexylamino group.

- Molecular Weight : CAPS (221.32 g/mol) is lighter than the target compound (267.36 g/mol) .

- Applications : CAPS/CAPSO are used in electrophoresis and enzyme assays, whereas the target compound’s octyl chain may enhance membrane permeability, suggesting utility in drug delivery or antiviral formulations .

K36 Antiviral Analog

K36 ((2S)-1-Hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid) shares the sulfonic acid core but includes a phenylmethoxycarbonylamino group and a pyrrolidin ring.

- Activity : Both K36 and the target compound inhibit viral proteases (e.g., SARS-CoV-2 Mpro), but K36’s complex structure confers higher binding affinity (PDB: 7BRR) .

- Pharmacology : The target compound’s simpler structure may improve synthetic accessibility and pharmacokinetic properties compared to K36 .

Lignosulfonate Mimics (SGBG/SVBG)

SGBG (3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1-sulfonic acid) and SVBG are sulfonated lignin analogs.

- Structure : SGBG/SVBG feature aromatic methoxyphenyl groups, unlike the aliphatic octyl chain in the target compound.

- Applications: Used in polymer research to mimic lignosulfonate behavior, whereas the target compound’s applications are more biochemical .

Perfluorinated Sulfonic Acids

Perfluorinated analogs (e.g., [72785-08-1]) contain fluorinated alkyl chains.

Hydroxyamino Sulfonic Acid Derivatives

Examples include 2-hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid (CAS 68399-79-1), which has a branched alkyl chain.

Data Table: Comparative Analysis

Research Findings and Trends

- Antiviral Potential: The target compound’s balance of hydrophobicity (octyl chain) and hydrophilicity (sulfonic acid) makes it a promising scaffold for broad-spectrum antiviral agents, though further in vivo studies are needed .

- Industrial Relevance: Perfluorinated analogs dominate in niche applications (e.g., firefighting foams), while lignosulfonate mimics are pivotal in sustainable material science .

- Buffer Utility : CAPS/CAPSO remain industry standards due to well-characterized pKa and stability, but the target compound’s structural flexibility could inspire next-generation buffers .

Biological Activity

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid, often referred to as a sulfonic acid derivative, is a compound with significant biological activity. Its unique structure, characterized by an amino group and a sulfonic acid moiety, suggests potential applications in various fields such as biochemistry, pharmacology, and environmental science.

The compound has the following chemical properties:

- Chemical Formula : C₁₁H₂₃N₁O₃S

- Molecular Weight : 251.38 g/mol

- IUPAC Name : 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid

The biological activity of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid can be attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. This interaction may influence cellular processes such as signaling pathways, enzyme activity, and membrane fluidity.

Biological Activities

- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, particularly in cardiac cells (H9c2 cell line) where it protects against hydrogen peroxide-induced apoptosis .

- Cell Proliferation : Research indicates that 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid can modulate cell proliferation. In vitro studies show that it influences the growth of various cell lines, potentially through pathways involving mitogen-activated protein kinases (MAPKs) .

- Membrane Stabilization : The compound has been shown to stabilize cellular membranes under stress conditions, which is crucial for maintaining cell integrity and function during pathological states .

Case Study 1: Cardioprotection in H9c2 Cells

In a controlled study, H9c2 cardiomyoblasts were treated with varying concentrations of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid. The findings indicated:

- Cell Viability : A significant increase in cell viability was observed at concentrations of 50 μM and above.

- Reactive Oxygen Species (ROS) : Treatment reduced ROS levels by approximately 40%, indicating effective antioxidant action.

- Apoptosis Markers : Decreased levels of apoptotic markers such as caspase-3 were noted, suggesting protective effects against oxidative stress-induced cell death .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of the compound on macrophage cell lines. Results showed:

- Cytokine Production : A reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was observed when cells were treated with the compound.

- Mechanistic Insights : The anti-inflammatory effect was linked to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.